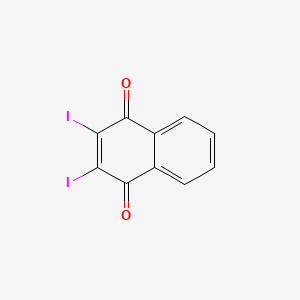
1,4-Naphthoquinone, 2,3-diiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthoquinone, 2,3-diiodo- is a derivative of 1,4-naphthoquinone, a natural organic compound derived from naphthalene. The compound is characterized by the presence of two iodine atoms at the 2 and 3 positions of the naphthoquinone ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-naphthoquinone, 2,3-diiodo- typically involves the iodination of 1,4-naphthoquinone. One common method is the reaction of 1,4-naphthoquinone with iodine in the presence of an oxidizing agent such as potassium iodate (KIO3) or hydrogen peroxide (H2O2). The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for 1,4-naphthoquinone, 2,3-diiodo- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Naphthoquinone, 2,3-diiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The iodine atoms can be substituted with other nucleophiles, such as amines, thiols, or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinone derivatives, hydroquinones, and other functionalized compounds. These products often exhibit distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
1,4-Naphthoquinone, 2,3-diiodo- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4-naphthoquinone, 2,3-diiodo- involves its ability to undergo redox cycling and generate reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to cell death. The compound also interacts with various molecular targets, including enzymes involved in redox regulation and signaling pathways . This dual mechanism of action contributes to its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: The parent compound, which lacks the iodine substituents.
2,3-Dichloro-1,4-naphthoquinone: A similar compound with chlorine atoms instead of iodine.
2,3-Dibromo-1,4-naphthoquinone: Another halogenated derivative with bromine atoms.
Uniqueness
1,4-Naphthoquinone, 2,3-diiodo- is unique due to the presence of iodine atoms, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity and biological activity, making it a valuable tool in various research applications .
Propiedades
Número CAS |
13148-47-5 |
|---|---|
Fórmula molecular |
C10H4I2O2 |
Peso molecular |
409.95 g/mol |
Nombre IUPAC |
2,3-diiodonaphthalene-1,4-dione |
InChI |
InChI=1S/C10H4I2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H |
Clave InChI |
JYHMIJMMZKBNPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


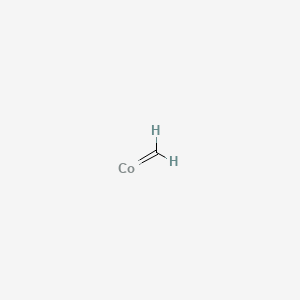
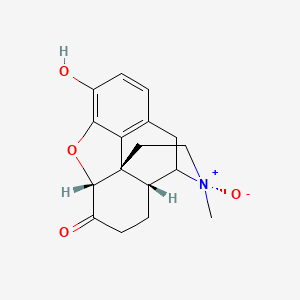

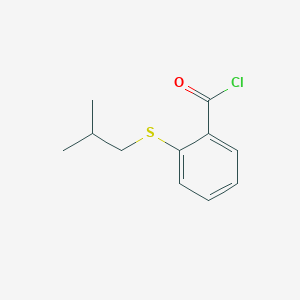
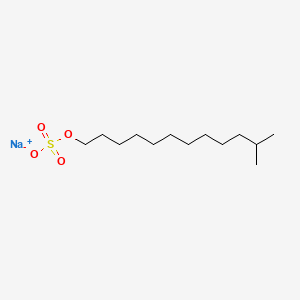


![1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12644288.png)
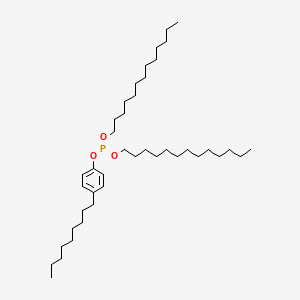

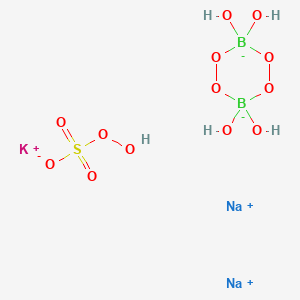
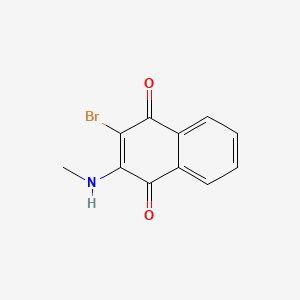

![Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12644313.png)
